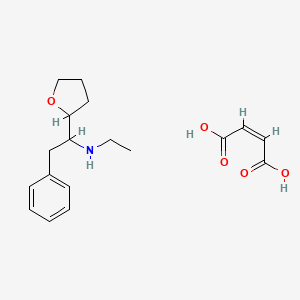

(Z)-But-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-But-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine, commonly known as oxiracetam, is a nootropic drug that is used to enhance cognitive function. It belongs to the racetam family of drugs, which are known for their ability to improve memory, learning, and concentration. Oxiracetam has been extensively studied for its effects on the brain and its potential as a treatment for various neurological disorders.

Scientific Research Applications

Synthesis and Chemical Reactions

- The reaction of acetylenecarboxylic acid with amines has been explored, leading to the synthesis of various compounds through hydrolysis, demonstrating the potential for creating complex molecules from simpler precursors (Iwanami et al., 1964).

- Zirconium and Hafnium complexes containing asymmetric diamido-N-donor ligands have been synthesized, showing potential applications in polymerization and materials science (Tonzetich et al., 2004).

- The electrochemiluminescence (ECL) activity of tertiary amines, especially in the presence of hydroxyl and amino groups, has been studied, indicating applications in analytical chemistry and sensor technology (Han et al., 2010).

- Research into vic-dioxime complexes synthesis has been conducted, revealing insights into coordination chemistry and potential applications in catalysis and material science (Canpolat & Kaya, 2005).

Material Science and Catalysis

- A study on enantipure tetrazole-based homochiral CuI,II-MOF for enantioselective separation showcases the potential of these materials in chiral separation and catalysis (Liu et al., 2016).

- The synthesis of enantipure 3-(alkylsulfinyl)-1-methoxy-1,3-butadienes and their use in asymmetric Diels-Alder reactions highlight applications in organic synthesis and the development of chiral molecules (Aversa et al., 1997).

Photocatalysis and Sensing

- Nanosized Zn2SnO4 particles have been synthesized via a hydrothermal process, demonstrating significant photocatalytic properties for the degradation of pollutants and hydrogen evolution reactions, highlighting their potential in environmental remediation and energy applications (Fu et al., 2009).

properties

IUPAC Name |

(Z)-but-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.C4H4O4/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;5-3(6)1-2-4(7)8/h3-5,7-8,13-15H,2,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDDIEQKIJEFNF-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C2CCCO2.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(CC1=CC=CC=C1)C2CCCO2.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)